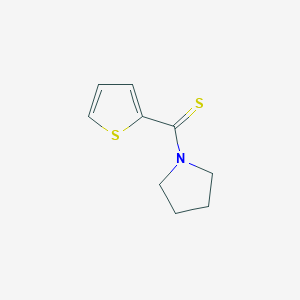
Pyrrolidin-1-yl(thiophen-2-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidin-1-yl(thiophen-2-yl)methanethione is a heterocyclic compound that features a pyrrolidine ring attached to a thiophene ring via a methanethione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(thiophen-2-yl)methanethione typically involves the reaction of pyrrolidine with thiophene-2-carbaldehyde in the presence of a sulfurizing agent. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the thione functionality. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Pyrrolidin-1-yl(thiophen-2-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Brominated or nitrated thiophene derivatives
科学的研究の応用
Pyrrolidin-1-yl(thiophen-2-yl)methanethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of Pyrrolidin-1-yl(thiophen-2-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the thiophene ring may participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity.
類似化合物との比較
Similar Compounds
Thiophen-2-ylmethanethione: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
Pyrrolidin-2-ylmethanethione: Contains a different heterocyclic ring, leading to distinct chemical and biological properties.
Thiophen-2-ylmethylamine: Features an amine group instead of a thione, resulting in different reactivity and applications.
Uniqueness
Pyrrolidin-1-yl(thiophen-2-yl)methanethione is unique due to the combination of the pyrrolidine and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold in medicinal chemistry and materials science.
特性
分子式 |
C9H11NS2 |
|---|---|
分子量 |
197.3 g/mol |
IUPAC名 |
pyrrolidin-1-yl(thiophen-2-yl)methanethione |
InChI |
InChI=1S/C9H11NS2/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 |
InChIキー |
GRKPGDNGSVJNGU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=S)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


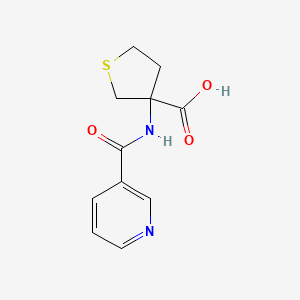
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)

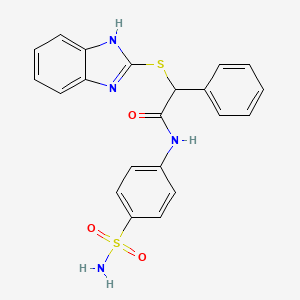
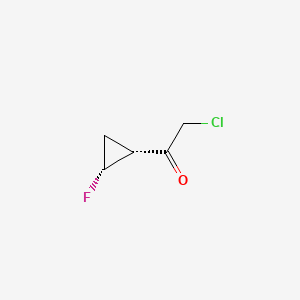


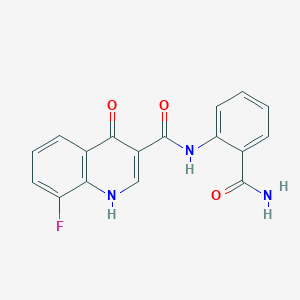
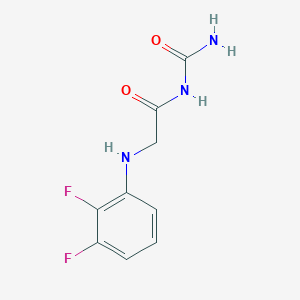
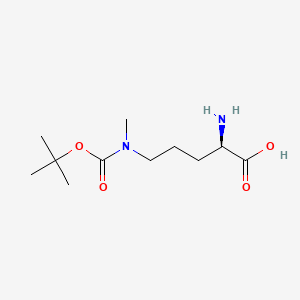
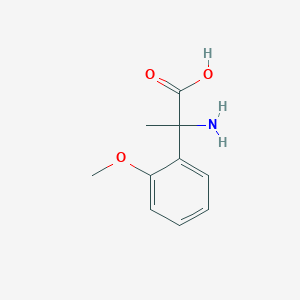
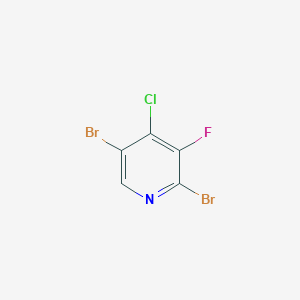
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
